
3-(1H-Indazol-1-YL)propan-1-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-Indazol-1-YL)propan-1-OL is a chemical compound that features an indazole ring attached to a propanol chain Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Indazol-1-YL)propan-1-OL typically involves the formation of the indazole ring followed by the attachment of the propanol chain. One common method involves the cyclization of o-nitrophenylhydrazine with an appropriate aldehyde or ketone to form the indazole ring. This is followed by the reduction of the nitro group and subsequent alkylation to introduce the propanol chain .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are easily recoverable and recyclable is also a common practice in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(1H-Indazol-1-YL)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The indazole ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or hydrogen gas.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a leaving group.
Major Products:
Oxidation: Formation of 3-(1H-Indazol-1-YL)propanal or 3-(1H-Indazol-1-YL)propanone.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
3-(1H-Indazol-1-YL)propan-1-OL has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 3-(1H-Indazol-1-YL)propan-1-OL depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The indazole ring can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds, enhancing binding affinity .
Vergleich Mit ähnlichen Verbindungen
3-(1H-Indazol-1-YL)propan-1-amine: Similar structure but with an amine group instead of a hydroxyl group.
1-Ethyl-1H-indazol-3-amine: Contains an ethyl group and an amine group attached to the indazole ring.
N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine: Features a pyrazole ring instead of an indazole ring.
Uniqueness: 3-(1H-Indazol-1-YL)propan-1-OL is unique due to the presence of both the indazole ring and the hydroxyl group, which can participate in a variety of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H12N2O |
|---|---|
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
3-indazol-1-ylpropan-1-ol |
InChI |
InChI=1S/C10H12N2O/c13-7-3-6-12-10-5-2-1-4-9(10)8-11-12/h1-2,4-5,8,13H,3,6-7H2 |
InChI-Schlüssel |
SBMPTHJNZLLPFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=NN2CCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


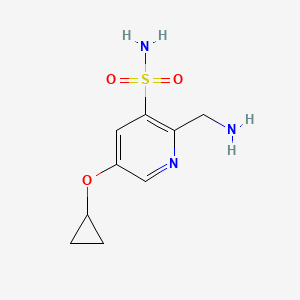
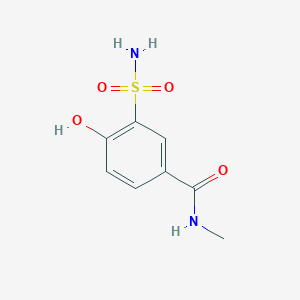
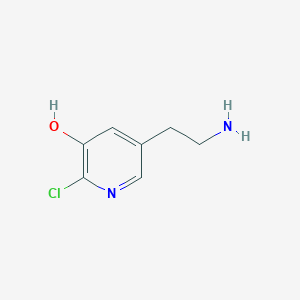
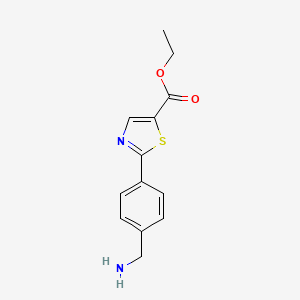
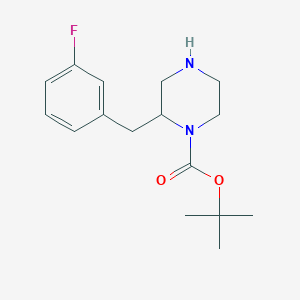

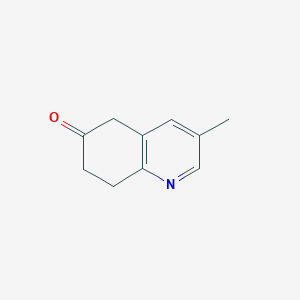
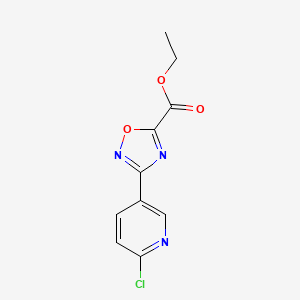
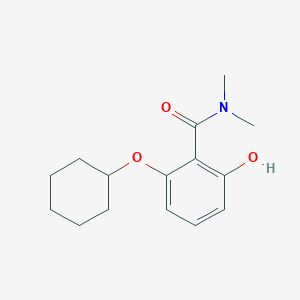
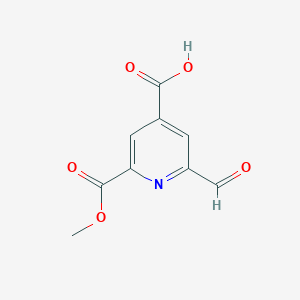
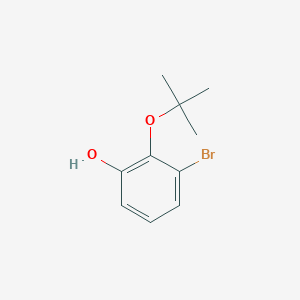
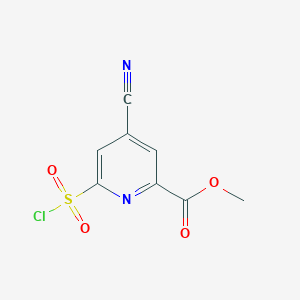
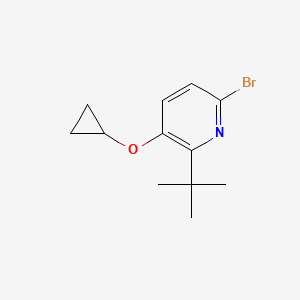
![(Imidazo[1,2-A]pyrimidin-2-ylmethyl)(methyl)amine](/img/structure/B14847168.png)
